1-Isopropylpiperidine-3-carboxylic acid hydrochloride
Overview
Description
1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C9H17NO2.HCl. It is commonly used in research settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpiperidine-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the alkylation of piperidine derivatives. The synthesis typically starts with the reaction of piperidine with isopropyl halides under basic conditions to introduce the isopropyl group. This is followed by carboxylation to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The hydrochloride salt is typically crystallized from an aqueous solution to obtain the desired compound in solid form.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
1-Isopropylpiperidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isopropylpiperidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to participate in various biochemical pathways, influencing the activity of target molecules through binding interactions or chemical modifications.
Comparison with Similar Compounds
- 1-Methylpiperidine-3-carboxylic acid hydrochloride
- 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
- 1-Ethylpiperidine-4-carboxylic acid hydrochloride
Comparison: 1-Isopropylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific isopropyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its methyl or ethyl analogs, the isopropyl group provides different steric and electronic properties, potentially leading to variations in biological activity and chemical behavior.
Properties
IUPAC Name |
1-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNNEQQHBWBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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